molecular formula C24H14Cl2N2OS B458285 N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE

N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE

Katalognummer: B458285
Molekulargewicht: 449.3g/mol
InChI-Schlüssel: KUQLGIUXWZWAMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with a cyano group and a dichlorophenyl group, along with a biphenyl carboxamide moiety

Eigenschaften

Molekularformel

C24H14Cl2N2OS

Molekulargewicht

449.3g/mol

IUPAC-Name

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-4-phenylbenzamide

InChI

InChI=1S/C24H14Cl2N2OS/c25-18-10-11-19(22(26)12-18)21-14-30-24(20(21)13-27)28-23(29)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-12,14H,(H,28,29)

InChI-Schlüssel

KUQLGIUXWZWAMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=C(C=C(C=C4)Cl)Cl)C#N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=C(C=C(C=C4)Cl)Cl)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes.

    Biphenyl Carboxamides: Compounds with similar biphenyl carboxamide structures.

Uniqueness

N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its dichlorophenyl and cyano substituents, along with the thiophene and biphenyl moieties, make it a versatile compound with diverse applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.